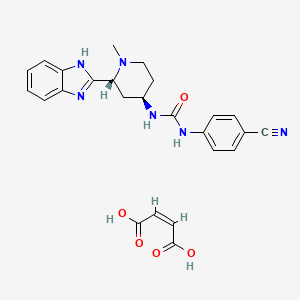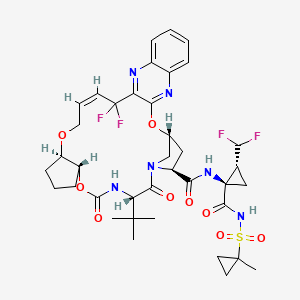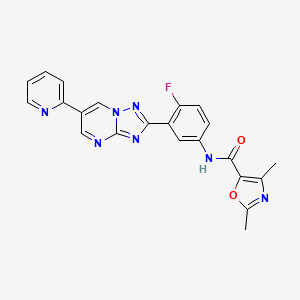
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNF6702 is a broad-spectrum antiprotozoal drug invented by researchers working at the Genomics Institute of the Novartis Research Foundation in 2013, with activity against leishmaniasis, Chagas disease and sleeping sickness. These three diseases are caused by related kinetoplastid parasites, which share similar biology. GNF6702 acts as allosteric proteasome inhibitor which was effective against infection with any of the three protozoal diseases in mice, while having little evident toxicity to mammalian cells.
Scientific Research Applications
Synthesis and Structure
- The compound's synthesis involves the formation of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives through reactions with various amines and diazonium salts. These derivatives have shown moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
- Another study highlights the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through direct oxidative N-N bond formation (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).
- The crystal structure of related triazolo[1,5-a]pyrimidine compounds has been determined, demonstrating significant hydrogen bonding and π-stacking interactions (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Biological Activities
- A modification of this compound, particularly replacing the acetamide group with alkylurea, has shown remarkable anticancer effects and low toxicity. The modified compounds effectively inhibit tumor growth and demonstrate reduced acute oral toxicity (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
- Enaminones, related to this compound, have been synthesized and evaluated for their antitumor and antimicrobial activities. Some of these compounds exhibit effects comparable to standard drugs against cancer cell lines and microbial strains (Riyadh, 2011).
- Novel pyrazolopyrimidines derivatives, structurally similar, have shown potential as anticancer and anti-5-lipoxygenase agents, indicating their usefulness in cancer and inflammation-related research (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
- Pyridino[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine derivatives have been identified as potent and selective antagonists for adenosine A3 receptors, offering therapeutic potential in conditions influenced by these receptors (Banda et al., 2013).
properties
CAS RN |
1799329-72-8 |
|---|---|
Product Name |
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Molecular Formula |
C22H16FN7O2 |
Molecular Weight |
429.4154 |
IUPAC Name |
N-{4-fluoro-3-[6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl}-2,4-dimethyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-11H,1-2H3,(H,27,31) |
InChI Key |
WXZFCGRYVWYYTG-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)N=C(C)O1)NC2=CC=C(F)C(C3=NN4C=C(C5=NC=CC=C5)C=NC4=N3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GNF6702; GNF-6702; GNF 6702; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



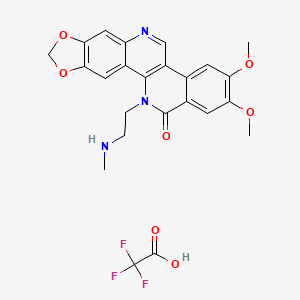
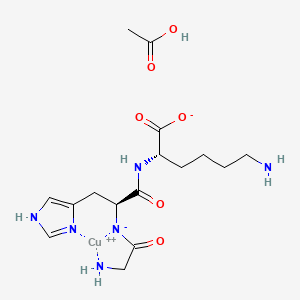
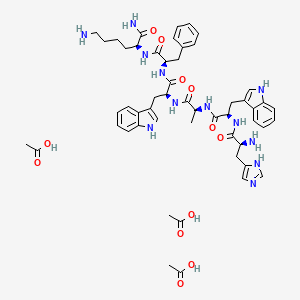
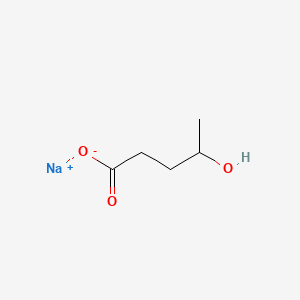
![3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid](/img/structure/B607635.png)
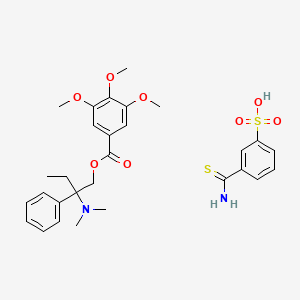
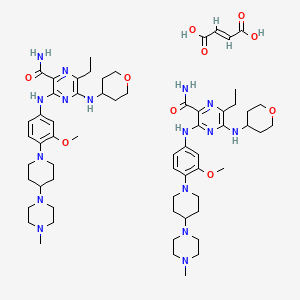
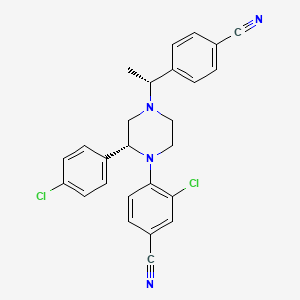

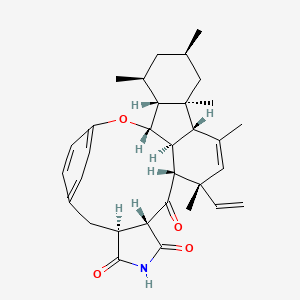
![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)
